Comparative Anti-Proliferative Potency in Gallium-Resistant Lung Cancer Cells
In a study identifying compounds to overcome gallium resistance, compound 5476423 (which shares a core pyrazolo[4,3-c]quinoline scaffold with the target compound) demonstrated an 80-fold increase in anti-proliferative potency against gallium-resistant (R) A549 lung adenocarcinoma cells compared to gallium acetylacetonate (GaAcAc) [1]. The IC50 values showed a dramatic improvement, with 5476423 achieving an 80-fold lower IC50 relative to GaAcAc [1]. While the exact structure of 5476423 is not publicly disclosed as identical to the target compound, this finding underscores the potential of specific pyrazolo[4,3-c]quinoline substitutions to overcome clinically relevant drug resistance, a property not shared by the reference standard GaAcAc.
| Evidence Dimension | Anti-proliferative activity (IC50) in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | Compound 5476423 (pyrazolo[4,3-c]quinoline class): 80-fold increased potency vs. GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) |
| Quantified Difference | 80-fold lower IC50 (increased potency) |
| Conditions | In vitro; gallium-resistant human lung adenocarcinoma A549 cells |
Why This Matters
This data demonstrates that a member of the pyrazolo[4,3-c]quinoline class can overcome a specific drug resistance mechanism (AXL kinase pathway), a critical capability for researchers procuring compounds for oncology drug discovery.
- [1] Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett., 2014, 24(18), 4553-4556. View Source
